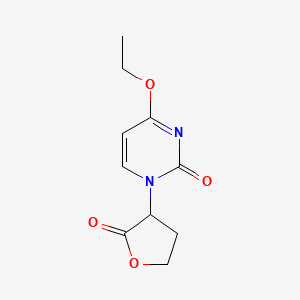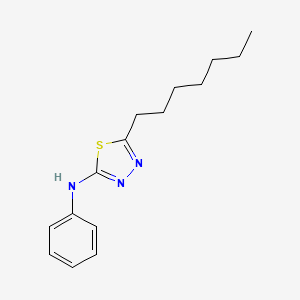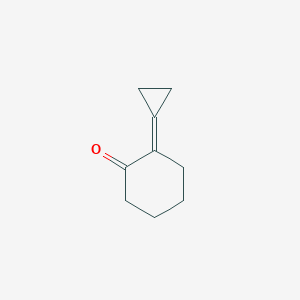
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a diphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aniline derivatives under acidic conditions, followed by acetylation to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,1-Diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives
Uniqueness
N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide stands out due to its unique combination of a diphenyl group and an acetamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
10179-72-3 |
|---|---|
Formule moléculaire |
C23H21N3O |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-19(13-15-20)23-16-22(18-8-4-2-5-9-18)25-26(23)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27) |
Clé InChI |
FBCPAUQAXBOKHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)









